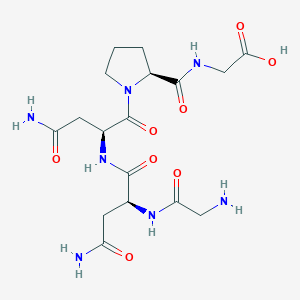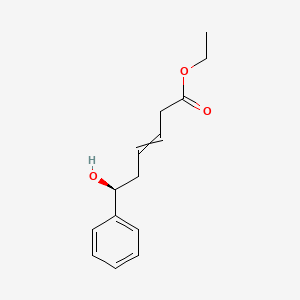![molecular formula C15H18F3N3O4 B12532552 N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine CAS No. 701200-34-2](/img/structure/B12532552.png)
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an asparaginyl-alanine dipeptide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl intermediate. This intermediate is then coupled with the asparaginyl-alanine dipeptide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to handle the synthesis in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylphenyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially affecting their activity. The peptide portion of the molecule can interact with biological receptors, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-valine
- N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-leucine
Uniqueness
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine is unique due to its specific combination of a trifluoromethylphenyl group with an asparaginyl-alanine dipeptide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
701200-34-2 |
|---|---|
Molekularformel |
C15H18F3N3O4 |
Molekulargewicht |
361.32 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-4-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H18F3N3O4/c1-8(14(24)25)21-13(23)11(6-12(19)22)20-7-9-2-4-10(5-3-9)15(16,17)18/h2-5,8,11,20H,6-7H2,1H3,(H2,19,22)(H,21,23)(H,24,25)/t8-,11-/m0/s1 |
InChI-Schlüssel |
DKDYJIIGLFIZFD-KWQFWETISA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NCC1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)N)NCC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
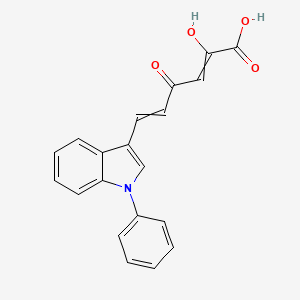
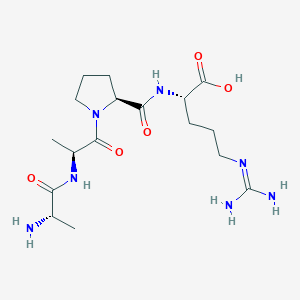


![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
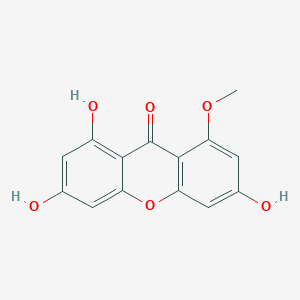
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
